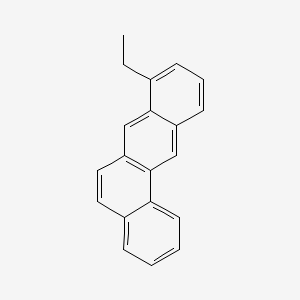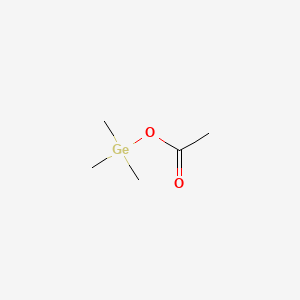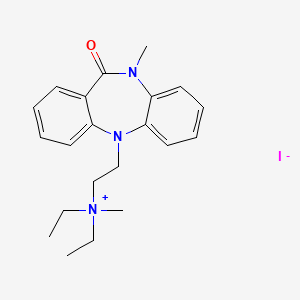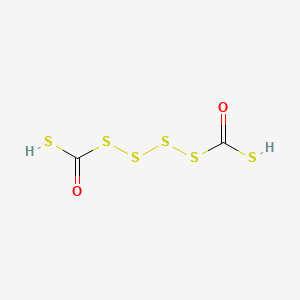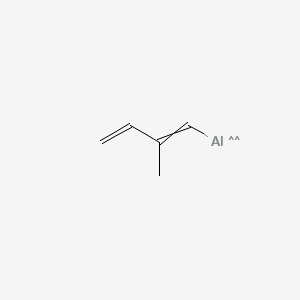
Aluminum, dihydro(2-methyl-1,3-butadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, dihydro(2-methyl-1,3-butadienyl)- is an organoaluminum compound with the chemical formula C5H9Al. It is a colorless to pale yellow liquid that can spontaneously decompose and react with moisture and oxygen in the air. This compound has an irritating odor and is corrosive to the skin and eyes .
Métodos De Preparación
The preparation of Aluminum, dihydro(2-methyl-1,3-butadienyl)- typically involves the use of Grignard reagents. A common synthetic route includes the reaction of chlorinated alkanes with metallic aluminum in an ether solvent to yield the desired product . Industrial production methods often follow similar principles but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Aluminum, dihydro(2-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Participates in substitution reactions with various organic compounds.
Common reagents used in these reactions include oxygen, water, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis for the preparation of amines, alcohols, and esters.
Biology: Investigated for its potential use in biological systems, although its corrosive nature limits its direct applications.
Medicine: Limited use due to its reactivity and corrosiveness.
Industry: Employed as a catalyst, reducing agent, and oxidizing agent in various industrial processes.
Mecanismo De Acción
The mechanism by which Aluminum, dihydro(2-methyl-1,3-butadienyl)- exerts its effects involves its ability to donate electrons and participate in various chemical reactions. It targets molecular pathways that involve electron transfer, making it a valuable reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar compounds to Aluminum, dihydro(2-methyl-1,3-butadienyl)- include other organoaluminum compounds such as:
- Trimethylaluminum
- Triethylaluminum
- Diisobutylaluminum hydride
Compared to these compounds, Aluminum, dihydro(2-methyl-1,3-butadienyl)- is unique due to its specific structure and reactivity, which make it suitable for particular synthetic applications .
Propiedades
Número CAS |
24683-32-7 |
|---|---|
Fórmula molecular |
C5H7Al |
Peso molecular |
94.09 g/mol |
InChI |
InChI=1S/C5H7.Al/c1-4-5(2)3;/h2,4H,1H2,3H3; |
Clave InChI |
KAQCRZGWMBEAEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[Al])C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


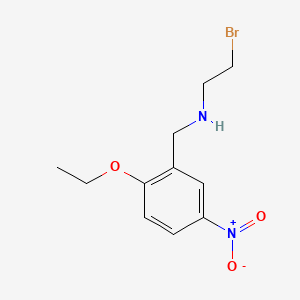
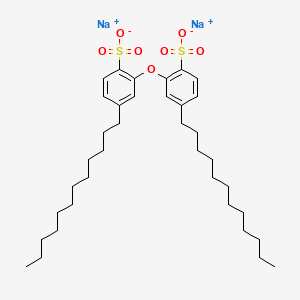
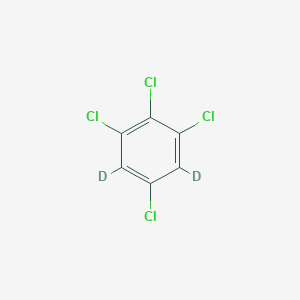
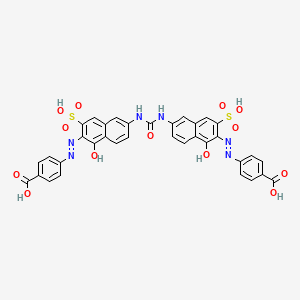
![N-[1-(3,4-Dihydroxyphenyl)-2-propanyl]glycinamide](/img/structure/B13753905.png)
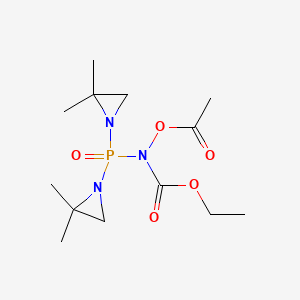
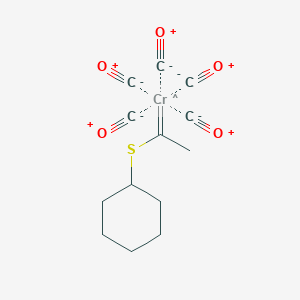
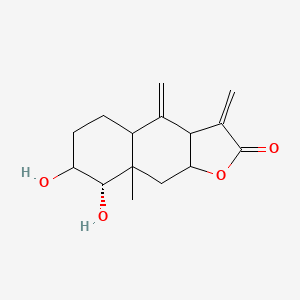

![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
